molecular formula C27H35N3O2S B2556216 N-(2-cyano-4,5-dimethoxyphenyl)-N'-[4-(4-pentylcyclohexyl)phenyl]thiourea CAS No. 692287-55-1

N-(2-cyano-4,5-dimethoxyphenyl)-N'-[4-(4-pentylcyclohexyl)phenyl]thiourea

Cat. No.: B2556216
CAS No.: 692287-55-1
M. Wt: 465.66
InChI Key: YSUWNSMBTNWKST-UHFFFAOYSA-N
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Description

This compound belongs to the thiourea family, characterized by the presence of a thiourea (–NH–C(=S)–NH–) bridge. Its structure includes two distinct aromatic groups:

  • A 2-cyano-4,5-dimethoxyphenyl moiety: The cyano group (–CN) at position 2 and methoxy (–OCH₃) groups at positions 4 and 5 contribute to electron-withdrawing and polar effects, influencing reactivity and molecular interactions.

Thiourea derivatives are widely studied for their biological (antimicrobial, anticancer) and agrochemical (herbicidal, pesticidal) properties . The combination of cyano, methoxy, and cyclohexyl groups in this compound suggests unique physicochemical and functional characteristics compared to simpler thioureas.

Properties

IUPAC Name

1-(2-cyano-4,5-dimethoxyphenyl)-3-[4-(4-pentylcyclohexyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O2S/c1-4-5-6-7-19-8-10-20(11-9-19)21-12-14-23(15-13-21)29-27(33)30-24-17-26(32-3)25(31-2)16-22(24)18-28/h12-17,19-20H,4-11H2,1-3H3,(H2,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUWNSMBTNWKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=S)NC3=CC(=C(C=C3C#N)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-4,5-dimethoxyphenyl)-N’-[4-(4-pentylcyclohexyl)phenyl]thiourea typically involves the reaction of 2-cyano-4,5-dimethoxyaniline with 4-(4-pentylcyclohexyl)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-4,5-dimethoxyphenyl)-N’-[4-(4-pentylcyclohexyl)phenyl]thiourea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(2-cyano-4,5-dimethoxyphenyl)-N'-[4-(4-pentylcyclohexyl)phenyl]thiourea has been investigated for its biological activities, particularly in the following areas:

  • Anticancer Activity : Studies have indicated that derivatives of thiourea compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown selective toxicity towards human cancer cells while sparing normal cells .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported to be around 256 µg/mL .
  • Enzyme Inhibition : Thiourea derivatives are known to inhibit enzymes involved in metabolic pathways relevant to disease progression. This compound may act as an inhibitor of acetylcholinesterase, which is crucial in neurodegenerative diseases .

Materials Science

The unique properties of this compound make it a candidate for various applications in materials science:

  • Polymer Chemistry : Thiourea compounds can serve as building blocks for creating polymers with specific properties. Their ability to form hydrogen bonds can enhance the mechanical strength and thermal stability of polymeric materials.
  • Nanotechnology : The compound's structure allows for potential applications in the synthesis of nanoparticles or nanocomposites that can be used in drug delivery systems or as catalysts in chemical reactions .

Environmental Science

Research has also explored the environmental applications of thiourea derivatives:

  • Corrosion Inhibition : Thioureas are recognized for their ability to inhibit corrosion processes in metals. This application is particularly relevant in industries where metal components are exposed to harsh environments .
  • Anion Receptors : The compound can act as a receptor for anions, which could be utilized in environmental monitoring systems to detect pollutants or hazardous substances in water sources .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity towards cancer cell lines
AntimicrobialEffective against E. coli and S. aureus
Enzyme InhibitionPotential inhibitor of acetylcholinesterase
Corrosion InhibitionEffective in preventing metal corrosion

Case Study: Anticancer Efficacy

A study published by the Chemical Society of Ethiopia examined the anticancer properties of thiourea derivatives similar to this compound. The findings indicated that modifications to the thiourea structure significantly enhanced cytotoxicity against various cancer cell lines, suggesting a promising avenue for the development of new anticancer agents .

Case Study: Antimicrobial Activity

Research conducted on related thiourea compounds demonstrated notable antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The study established a correlation between structural features and biological activity, highlighting the potential for developing new antimicrobial agents based on this class of compounds .

Mechanism of Action

The mechanism of action of N-(2-cyano-4,5-dimethoxyphenyl)-N’-[4-(4-pentylcyclohexyl)phenyl]thiourea involves its interaction with specific molecular targets. The cyano group and methoxy groups play a crucial role in binding to the active sites of enzymes or receptors, thereby modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Structural and Crystallographic Comparisons

N-Cyclohexyl-N'-(4-nitrobenzoyl)thiourea ()
  • Structure : Features a nitrobenzoyl group and a cyclohexyl substituent.
  • Crystallography: Crystallizes in a monoclinic space group (P21/c) with intramolecular N–H···O and intermolecular N–H···S hydrogen bonds. The cyclohexyl ring adopts a chair conformation, and the molecule is non-planar (52.06° twist between thiourea and benzene planes) .
  • Comparison: Unlike the target compound, this analogue lacks methoxy and cyano groups but shares the cyclohexyl moiety. The nitro group (–NO₂) enhances electrophilicity, whereas the target compound’s cyano group may prioritize nucleophilic interactions.
N-(4-Chlorobutanoyl)-N'-(2,5-dimethoxyphenyl)thiourea ()
  • Structure: Contains a chlorobutanoyl chain and a 2,5-dimethoxyphenyl group.
  • Planarity: The carbonylthiourea fragment and benzene ring are planar, contrasting with the non-planar geometry of the target compound’s cyclohexylphenyl group .
  • Comparison: Both compounds share methoxy substituents, but the chlorobutanoyl chain in this analogue introduces different steric and electronic effects compared to the pentylcyclohexyl group.

Functional Group Influence on Activity

Compound Name Key Substituents Reported Applications Reference
Target Compound Cyano, dimethoxy, pentylcyclohexyl Potential agrochemical/pharmaceutical (inferred)
N-Cyclohexyl-N'-(4-nitrobenzoyl)thiourea Nitro, cyclohexyl Chelating agents, antimicrobial
N-(4-Chlorobutanoyl)-N'-(2,5-dimethoxyphenyl)thiourea Chlorobutanoyl, dimethoxy Structural studies (H-bonding)
N-(3-Chloro-4-ethoxybenzoyl)-N'-(2-methoxyphenyl)thiourea Chloro, ethoxy, methoxy Herbicidal activity (structural analog)
  • Electron-Withdrawing Groups: The cyano group in the target compound may enhance stability and binding affinity to biological targets compared to nitro or chloro substituents .
  • Lipophilicity : The pentylcyclohexyl group likely increases hydrophobicity relative to simpler cyclohexyl or phenyl groups, improving penetration into lipid membranes .

Q & A

Q. What are the recommended synthetic routes for N-(2-cyano-4,5-dimethoxyphenyl)-N'-[4-(4-pentylcyclohexyl)phenyl]thiourea, and how can reaction conditions be optimized?

Answer: The synthesis of this thiourea derivative likely involves multi-step reactions, including:

  • Step 1: Preparation of intermediates such as 4-(4-pentylcyclohexyl)aniline via alkylation or coupling reactions.
  • Step 2: Reaction of the aniline intermediate with 2-cyano-4,5-dimethoxyphenyl isothiocyanate under controlled conditions (e.g., in dry acetone or THF at 0–25°C).
  • Optimization: Use triethylamine as a base to neutralize HCl byproducts and improve yield . Purification via recrystallization (methanol/dichloromethane mixtures) or column chromatography is recommended to isolate the product .

Q. How can structural characterization of this thiourea derivative be performed to confirm its purity and molecular geometry?

Answer:

  • Spectroscopy: Use FTIR to confirm the presence of thiourea C=S stretches (~1250–1350 cm⁻¹) and CN groups (~2200 cm⁻¹). ¹H/¹³C-NMR resolves aromatic protons and methoxy/cyano substituents .
  • X-ray crystallography provides definitive structural data, including bond lengths, dihedral angles between aromatic rings, and hydrogen-bonding patterns (e.g., intramolecular N–H⋯S interactions) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity against kinase targets like EGFR?

Answer:

  • Enzyme inhibition assays: Measure IC₅₀ values against wild-type and mutant EGFR using fluorescence-based kinase activity assays (e.g., ADP-Glo™). Compare results to reference inhibitors like gefitinib .
  • Molecular docking: Model interactions with EGFR’s ATP-binding pocket, focusing on hydrogen bonds with residues like Met793 or hydrophobic contacts with the pentylcyclohexyl group .

Advanced Research Questions

Q. How do structural modifications (e.g., cyano vs. methoxy substituents) influence this compound’s binding affinity to EGFR, and how can contradictory IC₅₀ data be resolved?

Answer:

  • Structure-Activity Relationship (SAR): Replace the 2-cyano group with bulkier substituents (e.g., halogens) to assess steric effects. For example, compound 8b (IC₅₀ = 14.8 nM) uses a fluoro substituent for enhanced hydrophobic interactions .
  • Data contradiction resolution: Replicate assays under standardized conditions (e.g., ATP concentration, pH). Use isothermal titration calorimetry (ITC) to validate binding thermodynamics if IC₅₀ values vary between studies .

Q. What experimental strategies can elucidate the role of the 4-pentylcyclohexyl group in enhancing membrane permeability or target selectivity?

Answer:

  • LogP measurements: Compare the partition coefficient of the compound to analogs lacking the pentylcyclohexyl group.
  • Cellular uptake studies: Use fluorescently labeled derivatives and confocal microscopy to track subcellular localization.
  • Selectivity profiling: Screen against a kinase panel (e.g., 100+ kinases) to identify off-target effects. The cyclohexyl group may reduce interactions with non-target kinases due to steric hindrance .

Q. How can computational and crystallographic data be integrated to address discrepancies in proposed binding modes for thiourea-based EGFR inhibitors?

Answer:

  • Molecular dynamics (MD) simulations: Simulate ligand-receptor complexes over 100+ ns to assess stability of hydrogen bonds (e.g., between the thiourea moiety and EGFR’s Cys797) .
  • Electrostatic potential maps: Compare charge distribution of the compound’s aromatic rings to co-crystallized EGFR inhibitors (e.g., osimertinib). Mismatches may explain low activity in certain mutants .

Methodological Challenges and Solutions

Q. What purification challenges arise during synthesis, and how can they be mitigated?

Challenge: Thiourea derivatives often form byproducts via oxidation or dimerization. Solution:

  • Use inert atmosphere (N₂/Ar) during synthesis.
  • Optimize solvent polarity during recrystallization (e.g., mix polar/non-polar solvents like ethanol/hexane) .

Q. How can researchers validate the compound’s stability under physiological conditions for in vivo studies?

Method:

  • HPLC-MS stability assays: Incubate the compound in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C. Monitor degradation products over 24 hours.
  • Metabolite identification: Use liver microsomes to predict cytochrome P450-mediated oxidation of the pentylcyclohexyl group .

Comparative Analysis with Structural Analogs

Q. How does this compound compare to N-phenylthiourea derivatives in terms of kinase inhibition and cytotoxicity?

Key findings:

  • Substituent effects: The 4,5-dimethoxy groups enhance solubility but may reduce membrane permeability compared to halogenated analogs (e.g., 2,4-difluorophenylthiourea derivatives) .
  • Cytotoxicity: Thioureas with bulky substituents (e.g., pentylcyclohexyl) often show lower cytotoxicity in normal cells due to reduced non-specific binding .

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